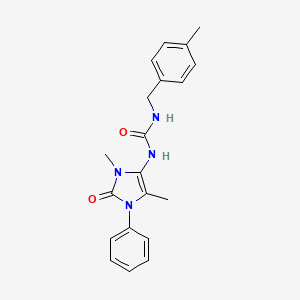![molecular formula C20H20F3N3O5 B4240115 1-[(4-methoxyphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4240115.png)
1-[(4-methoxyphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-[(4-methoxyphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MPTP and is a piperazine derivative that has been synthesized through a specific method.
Mechanism of Action
The mechanism of action of MPTP involves its interaction with specific receptors and biological pathways. MPTP has been shown to inhibit the activity of monoamine oxidase B (MAO-B), which leads to the accumulation of toxic metabolites that damage dopaminergic neurons. This mechanism is similar to the neurotoxicity observed in Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MPTP can induce apoptosis in cancer cells and reduce inflammation in macrophages. In vivo studies have shown that MPTP can induce Parkinson's disease-like symptoms in animal models and reduce the number of dopaminergic neurons in the substantia nigra.
Advantages and Limitations for Lab Experiments
The advantages of using MPTP in lab experiments include its specific mechanism of action, its ability to induce Parkinson's disease-like symptoms in animal models, and its potential as a drug candidate for various diseases. The limitations of using MPTP in lab experiments include its neurotoxicity, its potential to induce Parkinson's disease-like symptoms in researchers, and the need for specific safety precautions.
Future Directions
There are several future directions for MPTP research, including the development of new drug candidates based on its structure, the investigation of its effects on other biological pathways and receptors, and the development of new animal models for Parkinson's disease. Additionally, the use of MPTP in combination with other compounds may lead to new therapeutic strategies for various diseases. Further research is needed to fully understand the potential of MPTP in various fields.
Conclusion:
In conclusion, 1-[(4-methoxyphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MPTP have been discussed in this paper. Further research is needed to fully understand the potential of MPTP in various fields.
Scientific Research Applications
MPTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MPTP has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, MPTP has been studied for its effects on various biological pathways and receptors. In neuroscience, MPTP has been used as a tool to study the dopaminergic system and Parkinson's disease.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O5/c1-30-15-3-5-16(6-4-15)31-13-19(27)25-10-8-24(9-11-25)17-7-2-14(20(21,22)23)12-18(17)26(28)29/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSPMYBHKVRPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methylphenyl)thio]-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4240033.png)
![1-(2,2-dimethylpropanoyl)-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4240035.png)

![N-[(isopropylamino)carbonyl]benzamide](/img/structure/B4240049.png)
![4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine](/img/structure/B4240057.png)
![2-chloro-N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4240063.png)
![7-ethyl-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4240072.png)


![4-fluoro-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4240091.png)
![3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B4240098.png)

![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4240107.png)
